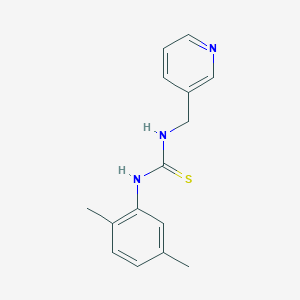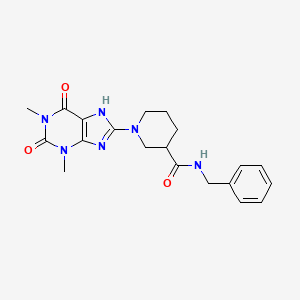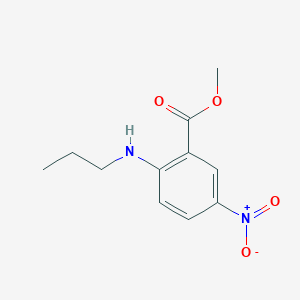
1-(2,5-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA: is an organic compound that belongs to the thiourea class. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The compound also contains a 2,5-dimethylphenyl group and a 3-pyridylmethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA typically involves the reaction of 2,5-dimethylaniline with 3-pyridylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods: In an industrial setting, the production of N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA is used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance of these materials.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA
- N-(2,5-DIMETHYLPHENYL)-N’-(4-PYRIDYLMETHYL)THIOUREA
- N-(3,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA
Comparison: N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA is unique due to the specific positioning of the methyl groups on the phenyl ring and the pyridylmethyl group. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the 2,5-dimethylphenyl group enhances its hydrophobicity, while the 3-pyridylmethyl group contributes to its ability to form coordination complexes.
Properties
Molecular Formula |
C15H17N3S |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C15H17N3S/c1-11-5-6-12(2)14(8-11)18-15(19)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
InChI Key |
UFJLSTWMMBJLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10869481.png)


![2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10869507.png)
![Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10869512.png)
![N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10869523.png)
![8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10869535.png)
![1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10869537.png)
![N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide](/img/structure/B10869540.png)
![7-benzyl-3-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869541.png)
![3-butyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869544.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(propan-2-yloxy)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869545.png)
![Methyl [(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetate](/img/structure/B10869550.png)
![(4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869558.png)
